![molecular formula C12H19N3O2S B2740555 tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate CAS No. 2089277-64-3](/img/structure/B2740555.png)

tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

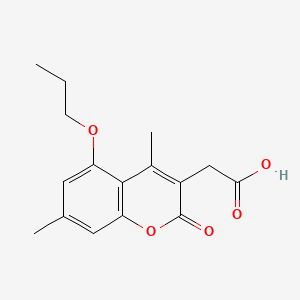

“tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate” is a chemical compound with the CAS Number: 2089277-64-3 . It has a molecular weight of 269.37 . The IUPAC name of this compound is tert-butyl ((4,5,6,7-tetrahydrothiazolo [4,5-c]pyridin-2-yl)methyl)carbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h13H,4-7H2,1-3H3,(H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the current resources.Scientific Research Applications

Synthesis and Structural Characterization

- Chemical Synthesis : Research on related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, highlights the synthesis processes of thiadiazole derivatives, showcasing the chemical versatility and potential utility of such compounds in further chemical transformations (Pedregosa et al., 1996).

- Crystal Structure Analysis : The study of tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate provided insights into the crystal structure and confirmed the absolute configurations of the atoms in the lactam ring, illustrating the importance of structural characterization in understanding compound properties (Weber et al., 1995).

Chemical Reactivity and Applications

- Facilitated Reduction : Studies on aromatic and heteroaromatic N-benzyl carboxamides and tert-butyl acylcarbamates have shown that these compounds can undergo regiospecific cleavage under mild reductive conditions, indicating their potential utility in synthetic chemistry for generating protected amines with high yields (Ragnarsson et al., 2001).

- Chemoselective Transformation : Research on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates underlines the adaptability of carbamate derivatives in modifying amino groups, showcasing their application in the selective transformation of chemical functionalities (Sakaitani & Ohfune, 1990).

Intermediates in Complex Synthesis

- Diastereomers Separation : The synthesis and separation of diastereomers of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a previously unknown diketopiperazine, highlight the role of such compounds as intermediates in the synthesis of more complex molecular structures (Liu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of tetrasubstituted pyrroles , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.

Biochemical Pathways

The compound may be involved in the synthesis of tetrasubstituted pyrroles , indicating a potential role in the biochemical pathways related to these structures.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h13H,4-7H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFACFGNGHKIXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC2=C(S1)CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Hydroxy-2-thiophen-2-ylethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2740472.png)

![7-[2-(4,6-Dimethylpyrimidin-2-ylthio)ethyl]-8-[4-(2-hydroxyethyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740475.png)

![4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2740477.png)

![sodium 2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2740478.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2740482.png)

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2740484.png)

![5-({[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B2740492.png)